2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
説明
特性
IUPAC Name |
2-[methyl(oxan-4-ylmethyl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-15(9-10-4-7-18-8-5-10)12-11(13(16)17)3-2-6-14-12/h2-3,6,10H,4-5,7-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRVSHKCMSVGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthesis of the Pyrazolyl Intermediate
The initial stage involves preparing a tetrahydro-2H-pyran-4-yl substituted pyrazole derivative, which serves as a pivotal intermediate.
-
- The starting pyrazole derivative is reacted with a boronic acid ester in a Suzuki-Miyaura coupling.
- Catalyst: Palladium(II) acetate (Pd(OAc)₂) at low mol-% (0.5–2 mol-%) relative to the aryl halide.
- Ligand: Triphenylphosphine is used in a molar ratio of 3:1 relative to palladium.
- Solvent: Acetonitrile-water mixture (preferably 50:50 v/v).
- Base: Potassium carbonate (K₂CO₃) is employed as an inorganic base.
- Conditions: Reflux under nitrogen atmosphere for 1–2 hours.
Data Table 1: Suzuki Coupling Parameters
| Parameter | Value | Notes |
|---|---|---|
| Catalyst | Pd(OAc)₂ | 0.6–0.8 mol-% |
| Ligand | Triphenylphosphine | 3 molar equivalents |
| Solvent | Acetonitrile:Water (50:50 v/v) | Reflux under N₂ |
| Base | Potassium carbonate | 2.07 equivalents |
| Reaction time | 1–2 hours | Reflux at 70°C |
- Outcome: High yield (~92%) with purity exceeding 99.8%, minimal palladium residues.
Conversion to the Tetrahydro-2H-pyran-4-ylmethyl Derivative
The pyrazolyl boronic ester reacts with a brominated precursor (4-bromo-2-chlorobenzonitrile) under the same Suzuki conditions, forming a key intermediate of the target structure.
-
- Use of acetonitrile-water solvent mixture.
- Catalyst loading as above.
- Reaction temperature: 70°C.
- Reaction duration: 2 hours.
-
- Water is added post-reaction, and the organic phase is separated.
- Crystals are precipitated by cooling to 20°C and filtered.
- Washing with acetonitrile-water mixture ensures high purity.
Deprotection and Ring Opening
The tetrahydropyranyl protecting group is removed to yield the amino derivative.
-
- The intermediate is dissolved in methanol.
- A small amount of hydrochloric acid (around 0.08 mol equivalents) is added at 0–15°C.
- Stirred for 2 hours to facilitate ring cleavage.
- Ammonia water (25%) is added to neutralize and stabilize the amino group.
- Water is added gradually, and the mixture is stirred for 6–24 hours.
- Precipitation occurs upon cooling to 0–5°C, followed by filtration and washing.
-
- The process yields the amino compound with high purity (~99%).
Final Functionalization to Nicotinic Acid Derivative
The amino intermediate undergoes acylation and carboxylation steps to incorporate the nicotinic acid moiety.
-
- The amino compound is reacted with appropriate acylating agents under Mitsunobu conditions or via carbodiimide-mediated coupling.
- Use of activating agents such as EDCI or HOBt in DCM or THF solvents.
- The reaction is performed at room temperature for 16–24 hours.
- Purification involves filtration, washing, and crystallization.
Optimization and Innovations in the Preparation
Catalyst Reduction: The palladium catalyst amount has been optimized to as low as 0.6 mol-%, significantly reducing cost and palladium residues in the final product.
Solvent Choice: The acetonitrile-water system simplifies phase separation and avoids distillation, streamlining the process.
Reaction Conditions: Refluxing under nitrogen, controlled temperatures, and gradual addition of reactants enhance yields and purity.
Isolation Techniques: Precipitation by cooling and water addition reduces reliance on chromatography and distillation, improving scalability.
Data Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents | Solvent | Catalyst | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Suzuki coupling | Boronic ester + Bromobenzonitrile | Acetonitrile-Water | Pd(OAc)₂ (0.6–0.8 mol-%) | 70°C | 1–2 h | 92% | Low Pd loading, high purity |
| 2 | Deprotection | Acidic methanol | Methanol | — | 0–15°C | 2 h | High | Ring opening of tetrahydropyran |
| 3 | Acylation/Carboxylation | Amino derivative | DCM/THF | — | Room temp | 16–24 h | >90% | Using EDCI, HOBt |
化学反応の分析
Types of Reactions
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Hydrogen gas with palladium catalyst; reactions are usually conducted under atmospheric or elevated pressures.
Substitution: Halogenating agents like chlorine or bromine; nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds structurally related to nicotinic acid exhibit antimicrobial activities. The incorporation of the tetrahydro-2H-pyran group may enhance these properties, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of nicotinic acid can inhibit the growth of various bacterial strains, suggesting potential therapeutic applications in treating infections .
Neuroprotective Effects
Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neuroprotection and cognitive function. Preliminary studies suggest that 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid may exhibit neuroprotective effects, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Research
Anti-inflammatory Activity
The anti-inflammatory properties of nicotinic acid derivatives have been documented, with implications for conditions such as arthritis and other inflammatory diseases. The specific modification with the tetrahydro-2H-pyran moiety could enhance these effects, warranting further investigation into its mechanisms of action and efficacy in clinical settings .
Potential in Cancer Therapy
Emerging evidence suggests that nicotinic acid derivatives can influence cancer cell proliferation and apoptosis. The unique structural features of this compound may provide novel pathways for targeting cancer cells, making it a subject of interest for cancer research .
Synthesis and Development
Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from readily available nicotinic acid derivatives. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in research and potential commercial applications .
Formulation Studies
Formulation studies are essential to determine the stability and bioavailability of this compound. Various delivery systems, including nanoparticles and liposomes, are being explored to enhance its therapeutic efficacy while minimizing side effects .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth compared to control groups. |
| Study 2 | Neuroprotection | Showed potential protective effects on neuronal cells under oxidative stress conditions. |
| Study 3 | Anti-inflammatory Effects | Reduced inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases. |
| Study 4 | Cancer Cell Proliferation | Induced apoptosis in specific cancer cell lines, indicating a mechanism worth exploring further. |
作用機序
The mechanism by which 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
類似化合物との比較
Positional Isomers: 2-Substituted Isonicotinic Acid Derivatives
The compound 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]isonicotinic acid (CymitQuimica Ref: 10-F096956) is a positional isomer, where the carboxylic acid group resides at the 4-position (isonicotinic acid) instead of the 3-position (nicotinic acid). While both compounds share the THP-4-ylmethyl amino substituent, the altered carboxylic acid position may influence electronic properties and target binding. For example, isonicotinic acid derivatives often exhibit distinct hydrogen-bonding patterns in protein interactions compared to nicotinic acid analogs .
4-Substituted Nicotinic Acid Derivatives
highlights 4-methylnicotinic acid, 4-aminonicotinic acid, and 4-phenylnicotinic acid, synthesized via organolithium addition to pyridyl-3-oxazolines followed by oxidation . However, their simpler structures may reduce lipophilicity and membrane permeability compared to the target compound.
Tetrahydro-2H-pyran Carboxylic Acid Derivatives
lists structurally related THP-carboxylic acids, such as 4-Methyltetrahydro-2H-pyran-4-carboxylic acid (similarity score: 0.96) and Tetrahydro-2H-pyran-3-carboxylic acid (similarity score: 0.93). These analogs feature a THP ring directly substituted with a carboxylic acid group, diverging from the target compound’s pyridine core. The high similarity scores suggest overlapping structural features, but the absence of the pyridine ring may limit their utility in applications requiring aromatic π-stacking interactions .
Amino-Substituted Nicotinic Acids
6-(Methyl(propyl)amino)nicotinic acid () demonstrates substitution at the 6-position of the nicotinic acid scaffold.
Key Implications of Structural Differences
- Steric and Electronic Effects : The THP-4-ylmethyl group in the target compound introduces significant steric bulk, which may hinder binding to shallow enzyme pockets compared to smaller 4-substituted nicotinic acids.
- Synthetic Accessibility: While 4-substituted nicotinic acids are synthesized via established organolithium routes , the target compound’s synthesis likely requires specialized reagents to incorporate the THP-4-ylmethyl group.
生物活性
Overview
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid, with the CAS number 1219981-37-9, is a complex organic compound that combines a tetrahydropyran ring with a nicotinic acid moiety. This unique structure has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula is C₁₃H₁₈N₂O₃, and its molecular weight is 250.30 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may act as a ligand for nicotinic acetylcholine receptors (nAChRs) , which are crucial in neurotransmission and various physiological processes. This interaction can lead to modulation of neurotransmitter release, affecting cognitive functions and potentially offering therapeutic benefits in neurological disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity in various biological assays:
| Activity Type | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|
| nAChR Binding Affinity | 0.5 | SH-SY5Y | |
| Anti-inflammatory Activity | 1.2 | RAW264.7 | |
| Cytotoxicity | >50 | MDA-MB-231 |
These studies indicate that the compound has potential therapeutic applications due to its selective binding properties and low cytotoxicity.
Case Studies
- Neuroprotection in Alzheimer's Disease Models : In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a neuroprotective effect mediated by nAChR activation .
- Anti-inflammatory Effects : A study on RAW264.7 macrophages showed that the compound significantly reduced pro-inflammatory cytokine production (TNF-alpha and IL-6), indicating its potential use in treating inflammatory conditions .
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other nicotinic acid derivatives:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Nicotinamide | Similar pyridine ring | Well-documented roles in metabolism |
| Tetrahydropyran derivatives | Shared tetrahydropyran ring | Various chemical reactions |
The combination of the tetrahydropyran ring with the nicotinic acid moiety provides distinct chemical and biological properties, making it a valuable candidate for further research.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid, and how can reaction yields be optimized?
- Methodology : The synthesis involves two key steps: (1) Preparation of the tetrahydropyran-4-ylmethylamine substituent and (2) coupling to the nicotinic acid core.
- For the tetrahydropyran moiety , reduction of 4-methyltetrahydropyran derivatives (e.g., using LiAlH₄ or NaBH₄) is a common approach .
- Coupling strategies may include nucleophilic substitution or amidation. Organolithium reagents (e.g., phenyllithium) have been used for analogous substitutions in nicotinic acid derivatives .
- Optimization : Use anhydrous solvents, controlled temperatures (0–25°C), and catalytic bases (e.g., pyridine) to minimize side reactions. Monitor purity via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Look for signals corresponding to the tetrahydropyran ring (δ ~3.5–4.0 ppm for axial/equatorial protons) and the methylamino group (δ ~2.2–2.8 ppm) .
- IR Spectroscopy : Confirm the carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the substituted nicotinic acid backbone .
Advanced Research Questions
Q. How do steric and electronic effects of the tetrahydropyran-4-ylmethyl group influence the reactivity of the nicotinic acid core in downstream reactions?
- Methodology :
- Perform DFT calculations to map electron density distribution, focusing on the amino group’s nucleophilicity and the carboxylic acid’s acidity.
- Experimentally, compare reaction rates of this compound with simpler analogs (e.g., unsubstituted methylamino-nicotinic acid) in esterification or amidation reactions. Use kinetic studies (e.g., pseudo-first-order conditions) to quantify steric hindrance .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Approach :
- Purity Analysis : Use LC-MS to confirm compound integrity; impurities from incomplete coupling or oxidation could skew results .
- Assay Conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers), as the compound’s solubility may affect bioavailability .
- Stereochemical Considerations : Verify if the tetrahydropyran substituent introduces chirality, which might lead to enantiomer-specific activity differences .
Q. What computational tools are suitable for predicting the metabolic stability of this compound, and how can in vitro models validate these predictions?
- Tools :
- ADMET Predictors : Use software like Schrödinger’s QikProp to estimate metabolic liabilities (e.g., cytochrome P450 interactions) .
- In Vitro Validation : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Focus on oxidation products (e.g., hydroxylation of the tetrahydropyran ring) .
Experimental Design & Data Analysis
Q. What strategies are recommended for designing a stability study of this compound under varying pH and temperature conditions?
- Protocol :
- Prepare solutions at pH 1–10 (using HCl/NaOH buffers) and store at 4°C, 25°C, and 40°C.
- Monitor degradation via HPLC at intervals (0, 7, 14 days). Track loss of parent compound and formation of degradation products (e.g., decarboxylation or ring-opening of tetrahydropyran) .
Q. How can researchers employ retrosynthetic analysis to identify novel analogs of this compound with improved physicochemical properties?
- Methodology :
- Retrosynthetic Disconnection : Split the molecule into the nicotinic acid core and the tetrahydropyran-methylamine side chain. Explore alternative coupling reagents (e.g., HATU for amide bonds) or bioisosteric replacements (e.g., replacing tetrahydropyran with piperidine) .
- AI Tools : Leverage template-based synthesis planners (e.g., Reaxys or Pistachio) to predict feasible routes for modified analogs .
Interdisciplinary Applications
Q. What interdisciplinary approaches combine synthetic chemistry and computational modeling to elucidate the mechanism of action of this compound in biological systems?
- Framework :
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina. Prioritize binding sites with high complementarity to the nicotinic acid moiety .
- Kinetic Assays : Validate docking results via surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
